

Spectroscopic Profile of 1-Nitronaphthalene: A Technical Guide

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Compound of Interest		
Compound Name:	1-Nitronaphthalene	
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1-nitronaphthalene**, a key intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For **1-nitronaphthalene**, both ¹H and ¹³C NMR provide critical information about its aromatic proton and carbon environments.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of **1-nitronaphthalene**, typically recorded in deuterated chloroform (CDCl₃), reveals seven distinct signals corresponding to the seven protons on the naphthalene ring system. The chemical shifts are influenced by the electron-withdrawing nitro group, which deshields adjacent protons, causing them to resonate at a lower field (higher ppm).

Table 1: ¹H NMR Chemical Shifts for **1-Nitronaphthalene**[1][2][3]



Proton Assignment	Chemical Shift (δ, ppm)	Solvent	Instrument Frequency
H-2	~8.15 - 8.25	CDCl ₃	90 MHz
H-8	~8.10 - 8.20	CDCl ₃	90 MHz
H-4	~7.95 - 8.05	CDCl ₃	90 MHz
H-5	~7.85 - 7.95	CDCl ₃	90 MHz
H-3	~7.65 - 7.75	CDCl ₃	90 MHz
H-6	~7.50 - 7.60	CDCl ₃	90 MHz
H-7	~7.40 - 7.50	CDCl ₃	90 MHz

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of **1-nitronaphthalene** displays ten signals, corresponding to the ten carbon atoms of the naphthalene core. The carbon atom attached to the nitro group (C-1) is significantly deshielded.

Table 2: ¹³C NMR Chemical Shifts for **1-Nitronaphthalene**[1][4]



Carbon Assignment	Chemical Shift (δ, ppm)	Solvent	Instrument Frequency
C-1	146.39	CDCl₃	25.16 MHz
C-4a	~134.5	CDCl₃	25.16 MHz
C-8a	~130.0	CDCl₃	25.16 MHz
C-5	128.54	CDCl₃	25.16 MHz
C-7	~127.5	CDCl₃	25.16 MHz
C-6	~126.0	CDCl₃	25.16 MHz
C-4	124.97	CDCl₃	25.16 MHz
C-2	124.01	CDCl₃	25.16 MHz
C-3	~123.5	CDCl₃	25.16 MHz
C-8	~122.0	CDCl₃	25.16 MHz

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum of **1-nitronaphthalene** is characterized by strong absorption bands corresponding to the nitro group and the aromatic ring.

Table 3: Key IR Absorption Bands for **1-Nitronaphthalene**[5][6][7]

Vibrational Mode	Frequency (cm ⁻¹)	Intensity
Asymmetric NO ₂ Stretch	~1520 - 1530	Strong
Symmetric NO ₂ Stretch	~1340 - 1350	Strong
Aromatic C=C Stretch	~1600 - 1620	Medium
Aromatic C-H Stretch	~3050 - 3100	Medium-Weak
C-N Stretch	~850 - 870	Medium



Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of **1-nitronaphthalene**, typically recorded in ethanol, exhibits characteristic absorption maxima.

Table 4: UV-Vis Absorption Maxima for **1-Nitronaphthalene**[1][8][9]

Wavelength (λmax, nm)	Molar Absorptivity (log ϵ)	Solvent
243	4.02	Ethanol
343	3.60	Ethanol

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

- Sample Preparation: A small amount of **1-nitronaphthalene** is dissolved in a deuterated solvent, typically CDCl₃, in an NMR tube.[10] Tetramethylsilane (TMS) is often added as an internal standard.
- Data Acquisition: The NMR tube is placed in the spectrometer.[11] For ¹H NMR, the instrument is set to the appropriate frequency (e.g., 90 MHz, 300 MHz, or higher).[1][11] For ¹³C NMR, a different frequency is used (e.g., 25.16 MHz or 75 MHz).[1]
- Data Processing: The acquired free induction decay (FID) signal is converted into a spectrum using a Fourier transform.[11] The resulting spectrum is then phased, baselinecorrected, and referenced to the TMS signal (0 ppm).

IR Spectroscopy

Sample Preparation: For solid samples, a small amount of 1-nitronaphthalene is ground
with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a Nujol mull can be
prepared by grinding the sample with a few drops of Nujol oil and placing the paste between



two salt plates (e.g., NaCl or KBr).[12] For Attenuated Total Reflectance (ATR) IR, the solid sample is placed directly on the ATR crystal.[13]

- Data Acquisition: The sample is placed in the IR spectrometer's sample holder. A background spectrum (of air or the KBr pellet/salt plates) is recorded first. Then, the sample spectrum is recorded. The instrument measures the transmittance or absorbance of infrared radiation as a function of wavenumber (cm⁻¹).[14]
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

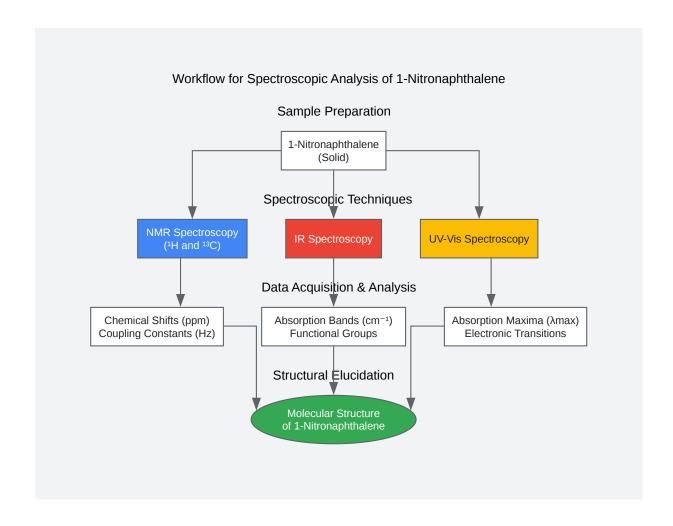
UV-Vis Spectroscopy

- Sample Preparation: A stock solution of 1-nitronaphthalene is prepared by dissolving a
 known mass of the compound in a suitable UV-transparent solvent, such as ethanol, to a
 known volume.[15][16] This solution is then diluted to an appropriate concentration for
 measurement.[15]
- Data Acquisition: A quartz cuvette is filled with the blank solvent (e.g., ethanol), and a
 baseline spectrum is recorded. The cuvette is then rinsed and filled with the sample solution.
 The absorbance of the sample is measured over a specific wavelength range (e.g., 200-500
 nm).[8][17]
- Data Processing: The instrument plots absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **1-nitronaphthalene**.





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Caption: Workflow for the spectroscopic analysis of **1-Nitronaphthalene**.

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